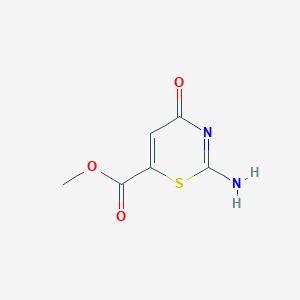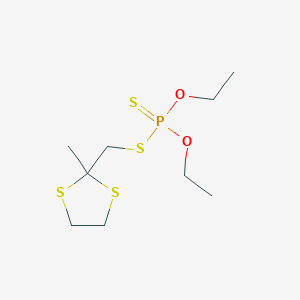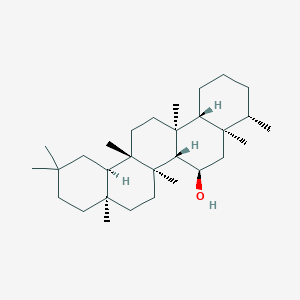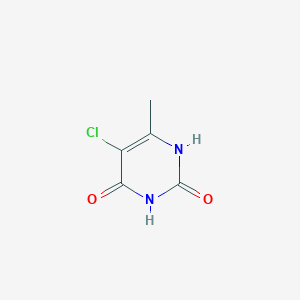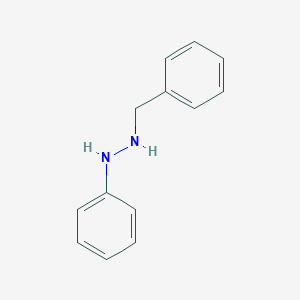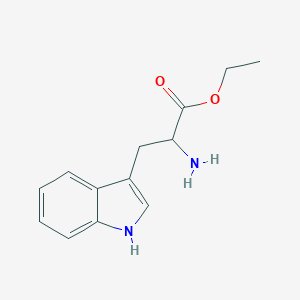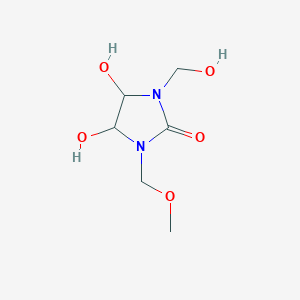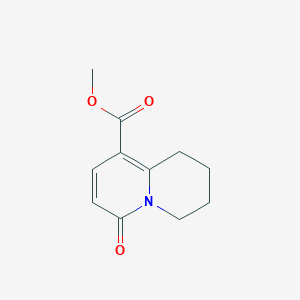
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (MOTQC) is a heterocyclic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound has also been shown to interfere with the function of certain proteins in cells, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate in lab experiments is its unique structure, which makes it useful in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate. One potential direction is the development of new anticancer drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to better understand the compound's biochemical and physiological effects, as well as its mechanism of action. Finally, the compound's potential as a probe for studying the function of certain proteins in cells should be further explored.
Synthesemethoden
The synthesis of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with methyl chloroformate. This reaction results in the formation of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological systems. The compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used as a probe for studying the function of certain proteins in cells.
Eigenschaften
CAS-Nummer |
17891-06-4 |
|---|---|
Produktname |
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Kanonische SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
